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molecular formula C11H20N2O3 B8572127 tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate CAS No. 1190392-69-8

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate

Cat. No. B8572127
M. Wt: 228.29 g/mol
InChI Key: SBWFHQQFTPEOMT-UHFFFAOYSA-N
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Patent
US08247415B2

Procedure details

To a solution of 0.090 g (0.39 mmol) of tert-butyl (3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate from step B above in 4 mL of anhydrous dichloromethane was added 1 mL of TFA. The resulting mixture was stirred at ambient temperature for 6 h then evaporated to dryness in vacuo to afford the title compound as an off-white gum (0.68 g, 99%). LC-MS: m/z (ES) 173 (MH)+.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:16])[CH2:7][N:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH3:14])[C:9]1=[O:15])(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH3:14][N:10]1[CH2:11][CH2:12][CH2:13][N:8]([CH2:7][C:6]([OH:16])=[O:5])[C:9]1=[O:15]

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C(N(CCC1)C)=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(N(CCC1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 1012.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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